molecular formula C11H18FNO3 B1403713 tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1237526-40-7

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1403713
CAS No.: 1237526-40-7
M. Wt: 231.26 g/mol
InChI Key: WXALFFNXYAHRTQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the dihydropyridine ring or other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal applications, dihydropyridine derivatives typically act by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. The molecular pathways involved include the modulation of calcium ion influx in smooth muscle cells, which affects muscle contraction and vascular tone.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituents, which influence their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 5-fluoro-4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXALFFNXYAHRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

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